3-Chloro-5-fluoroisoquinolin-6-ol
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Description
3-Chloro-5-fluoroisoquinolin-6-ol is a chemical compound with the CAS Number: 1696804-05-3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H5ClFNO/c10-8-3-6-5(4-12-8)1-2-7(13)9(6)11/h1-4,13H . The molecular weight of this compound is 197.6 . For a detailed molecular structure, tools like ChemSpider or MolView can be used.Mechanism of Action
Target of Action
It is known that fluoroquinolones, a class of compounds to which this molecule is related, primarily target bacterial enzymes like dna gyrase and topoisomerase iv .
Mode of Action
Fluoroquinolones, including potentially 3-Chloro-5-fluoroisoquinolin-6-ol, inhibit DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of drug, enzyme, and DNA, which block the progress of the replication fork .
Biochemical Pathways
Fluoroquinolones are known to interfere with dna synthesis, which can affect various downstream cellular processes, including cell division and protein synthesis .
Pharmacokinetics
Fluoroquinolones, in general, are known for their broad-spectrum activity and excellent tissue penetration .
Result of Action
The action of fluoroquinolones typically results in the inhibition of bacterial growth and proliferation due to the disruption of dna synthesis .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of similar compounds .
Properties
IUPAC Name |
3-chloro-5-fluoroisoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-3-6-5(4-12-8)1-2-7(13)9(6)11/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEBQCDJFZGZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=CC(=NC=C21)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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